molecular formula C16H14N2O4S B2813841 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid CAS No. 1214694-25-3

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid

Cat. No.: B2813841
CAS No.: 1214694-25-3
M. Wt: 330.36
InChI Key: BEGPCWOPUVAXQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a cyanophenyl group and a phenylsulfonylamino group attached to a propanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid typically involves multi-step organic reactions One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by reduction to aniline The aniline derivative is then subjected to sulfonylation to introduce the phenylsulfonyl group

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as cyanide ions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines.

Scientific Research Applications

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid involves its interaction with specific molecular targets. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the phenylsulfonylamino group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(4-cyanophenyl)propanoic acid: Similar in structure but lacks the phenylsulfonyl group.

    3-(Phenylsulfonyl)propanoic acid: Contains the phenylsulfonyl group but lacks the cyanophenyl group.

Uniqueness

3-(4-Cyanophenyl)-2-[(phenylsulfonyl)amino]propanoic acid is unique due to the presence of both the cyanophenyl and phenylsulfonyl groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.

Properties

IUPAC Name

2-(benzenesulfonamido)-3-(4-cyanophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c17-11-13-8-6-12(7-9-13)10-15(16(19)20)18-23(21,22)14-4-2-1-3-5-14/h1-9,15,18H,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGPCWOPUVAXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=C(C=C2)C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.